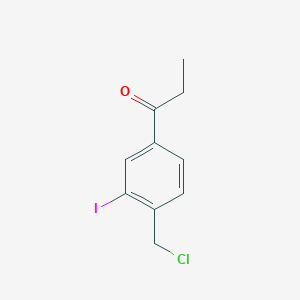

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one

Description

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is a halogenated aryl ketone characterized by a propan-1-one backbone substituted with a 4-(chloromethyl)-3-iodophenyl group.

The chloromethyl group is a reactive site for nucleophilic substitution, while the iodine atom, with its large atomic radius and polarizability, may enhance halogen bonding interactions. These features distinguish it from simpler halogenated aryl ketones such as 1-(4-chlorophenyl)propan-1-one or 1-(3-iodophenyl)propan-1-one.

Properties

Molecular Formula |

C10H10ClIO |

|---|---|

Molecular Weight |

308.54 g/mol |

IUPAC Name |

1-[4-(chloromethyl)-3-iodophenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

CJAHYDJPZVSIQM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)CCl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one typically involves the halogenation of a precursor molecule. One common method is the Friedel-Crafts acylation of 4-(chloromethyl)-3-iodobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The iodine substituent can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

Major Products

Substitution: Products include azides, nitriles, and other substituted derivatives.

Reduction: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-ol.

Oxidation: The major product is 1-(4-(Chloromethyl)-3-iodophenyl)propanoic acid.

Coupling: Various biaryl compounds can be formed depending on the coupling partner.

Scientific Research Applications

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloromethyl and iodine substituents can interact with active sites or binding pockets, affecting the activity of the target molecule. The carbonyl group can also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity

Halogenated aryl ketones are widely studied for their roles in coupling reactions, where substituents significantly influence reaction pathways and yields. The following table compares the reactivity of 1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one with analogous compounds in C-O coupling reactions (data sourced from ):

Key Observations :

- Halogen Type : Chlorine substituents (e.g., 4-Cl) generally yield higher reaction efficiencies (~65–67%) compared to bromine (~60%) or trifluoromethyl (~64%) groups. The iodine-substituted compound’s reactivity remains unreported, but steric bulk from iodine may reduce yields.

- Positional Effects : Para-substituted halogens (e.g., 4-Cl) show marginally higher yields than meta-substituted analogs (e.g., 3-Cl), likely due to reduced steric hindrance.

- Heterocyclic vs. Aromatic : Thiophene-based analogs (e.g., 5-Br-thiophene) exhibit lower yields (~50%), attributed to electronic differences in heterocyclic systems.

Electronic and Steric Properties

The target compound’s 4-chloromethyl and 3-iodo substituents create a unique electronic profile:

- Chloromethyl Group : The -CH2Cl moiety is electron-withdrawing via inductive effects, activating the ketone toward nucleophilic attack. It also serves as a leaving group in substitution reactions.

Comparison with Chalcone Derivatives: Compounds like (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one () feature conjugated enone systems, enabling UV absorption and resonance stabilization absent in the non-conjugated propan-1-one structure. This conjugation reduces electrophilicity at the ketone group compared to this compound.

Physical Properties

- Solubility: The iodine atom’s polarizability may improve solubility in non-polar solvents compared to fluorine or chlorine analogs. For example, (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one () was recrystallized from ethanol, suggesting moderate polarity.

- Melting Points : Steric bulk from iodine likely increases melting points relative to smaller halogens, though experimental data is needed.

Biological Activity

1-(4-(Chloromethyl)-3-iodophenyl)propan-1-one is an organic compound notable for its potential biological activity and applications in medicinal chemistry. The presence of halogen substituents, specifically chloromethyl and iodine, enhances its reactivity and interaction with biological targets, making it a compound of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.55 g/mol. The structure includes a propanone moiety, a chloromethyl group, and an iodophenyl group, which contribute to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClI |

| Molecular Weight | 292.55 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The chloromethyl and iodine substituents can participate in nucleophilic substitution reactions, allowing the compound to modulate biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, influencing metabolic pathways.

- Receptor Modulation: It can interact with receptor sites, potentially altering signaling pathways.

Biological Activity

Research indicates that compounds with similar structures have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of halogen substituents in this compound suggests potential for similar activities.

Case Studies

- Anticancer Activity: A study investigated the effects of halogenated phenyl ketones on cancer cell lines. Results indicated that compounds with iodine substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.

- Antimicrobial Properties: Research into halogenated compounds has shown that they can possess strong antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.

Applications in Medicinal Chemistry

The compound is being explored for its potential applications in drug development:

- Synthesis of Pharmaceutical Compounds: It serves as a building block for synthesizing more complex molecules targeting specific biological pathways.

- Material Science: Its unique properties allow it to be used in the development of novel materials with specific functionalities.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity Potential |

|---|---|---|

| 1-(4-Chlorophenyl)propan-1-one | Lacks iodine; less versatile | Moderate |

| 1-(4-Bromophenyl)propan-1-one | Bromine instead of iodine; different reactivity | Moderate |

| 1-(2-Chloromethyl)-5-iodophenylpropan-1-one | Similar structure; different position of substituents | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.